molecular formula C14H16O B1668118 2-Butoxynaphthalene CAS No. 10484-56-7

2-Butoxynaphthalene

Cat. No.: B1668118
CAS No.: 10484-56-7
M. Wt: 200.28 g/mol
InChI Key: CDMIQAIIIBPTRK-UHFFFAOYSA-N
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Description

2-Butoxynaphthalene is an organic compound with the molecular formula C14H16O. It is also known as butyl naphthyl ether or butyl 2-naphthyl ether. This compound is a derivative of naphthalene, where a butoxy group is attached to the second carbon of the naphthalene ring. It is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxynaphthalene can be synthesized using the Williamson ether synthesis method. This involves the reaction of 2-naphthol with an alkyl halide in the presence of a strong base. The typical procedure includes:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves heating the reaction mixture under reflux and then isolating the product through filtration and drying .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxynaphthalene primarily undergoes nucleophilic substitution reactions. The key reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoquinones .

Scientific Research Applications

2-Butoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other complex molecules.

    Biology: It serves as a model compound in studying the behavior of ethers and their interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-butoxynaphthalene involves its interaction with various molecular targets. The phenolate ion formed during its synthesis is highly nucleophilic, allowing it to participate in various substitution reactions. The pathways involved include:

Comparison with Similar Compounds

Comparison: 2-Butoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring. Compared to similar compounds, it exhibits distinct reactivity and physical properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-butoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMIQAIIIBPTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065093
Record name Naphthalene, 2-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; sweet fruity floral berry aroma
Record name Butyl beta-naphthyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in non-polar organic solvents and fats, Slightly soluble (in ethanol)
Record name Butyl beta-naphthyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10484-56-7
Record name 2-Butoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10484-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl beta-naphthyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2-butoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene, 2-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-naphthyl ether
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL .BETA.-NAPHTHYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

In 100 g of ethanol were dissolved 50 g (0.347 mol) of 2-naphthol and 14.6 g (0.364 mol) of sodium hydroxide. Under reflux, 50 g (0.364 mol) of n-butyl bromide was added to the solution, which was refluxed for a further 4 hours. To the reaction solution were added 200 g of water and 4 g of sodium hydroxide. The organic layer thus separated, 75 g, was distilled in vacuo, obtaining 59 g of 2-n-butoxynaphthalene. The distillate (liquid) solidified when allowed to stand at room temperature.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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